
2-(3-Chlorophenyl)-1,1-dimethylguanidine
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type of bonding (ionic, covalent, metallic), the geometry of the molecule (linear, trigonal, tetrahedral, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, flammability, acidity or basicity, etc.Aplicaciones Científicas De Investigación
Spontaneous Resolution of Cyanoguanidine : A study on N-(4-chlorophenyl)-N′-cyano-N,N″,N″-trimethylguanidine, related to 2-(3-Chlorophenyl)-1,1-dimethylguanidine, explored its conformational chirality and rapid rotation in solution, which has implications for stereochemistry and molecular behavior (Cunningham, Coles, & Hursthouse, 2000).
Antimalarial Applications : A diaminopyrimidine derivative with a chlorophenyl substitution demonstrated significant activity against malaria infections, showcasing the potential of chlorophenyl compounds in antimalarial drugs (Rollo, 1951).
GPR14/Urotensin-II Receptor Agonist : A compound structurally similar to 2-(3-Chlorophenyl)-1,1-dimethylguanidine was identified as a nonpeptidic agonist of the urotensin-II receptor, with potential pharmacological research applications and drug development implications (Croston et al., 2002).
Gram-Positive Antibacterial Agents : Robenidine analogues, which are structurally related to chlorophenyl guanidines, have shown significant activity against MRSA and VRE, highlighting their potential as antibacterial agents (Abraham et al., 2016).
DNA-Binding and Antimicrobial Activities : Ferrocenyl phenylguanidines, including chlorophenyl variants, have been synthesized and demonstrated substantial DNA-binding and antimicrobial properties, suggesting their potential in anticancer and antifungal applications (Gul et al., 2013).
Herbicide Hydrolysis by Soil Bacteria : An enzyme from a soil bacterium was found to hydrolyze phenylcarbamate herbicides, including compounds similar to 2-(3-Chlorophenyl)-1,1-dimethylguanidine, suggesting its relevance in environmental chemistry and bioremediation (Kearney & Kaufman, 1965).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves the potential future uses and applications of the compound. It could be in the field of medicine, industry, agriculture, etc.
I hope this general information helps! If you have a specific compound or topic in mind, feel free to ask!
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,1-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDNQGBEAELQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929341 | |
| Record name | N'-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,1-dimethylguanidine | |
CAS RN |
13636-32-3 | |
| Record name | N′-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N-(3-chlorophenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3-Chlorophenyl)-N,N-dimethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



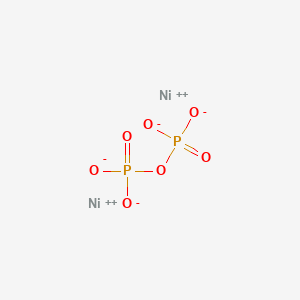
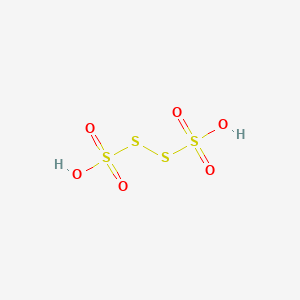
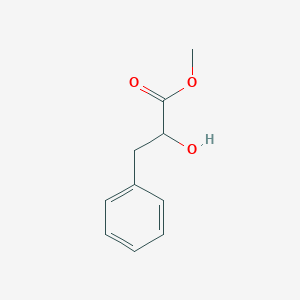
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
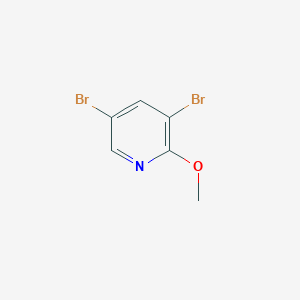
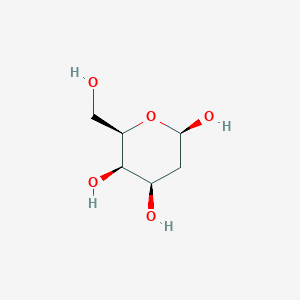


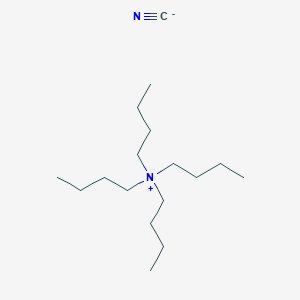
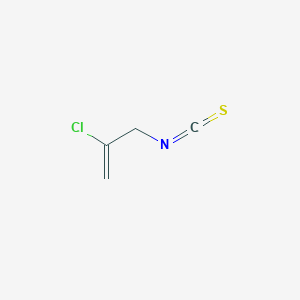
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)

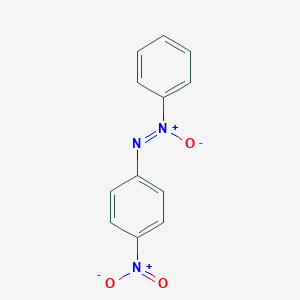
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)